![molecular formula C11H12N2O3S2 B14181741 3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole CAS No. 922504-59-4](/img/structure/B14181741.png)
3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group, a methylphenyl group, and a methanesulfonyl group attached to the thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate acid chloride or anhydride. This step forms the core structure of the compound.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via Friedel-Crafts alkylation reactions using methylbenzene and a suitable catalyst like aluminum chloride.
Addition of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols); reactions often require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxy group but differs in the boronic acid functionality.
4-Methoxy-3-methylphenylboronic acid: Similar in having both methoxy and methyl groups but differs in the boronic acid functionality.
3-Methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: Contains a methoxy group and a methylphenyl group but differs in the presence of an oxadiazole ring and a benzamide group.
Uniqueness
3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole is unique due to its specific combination of functional groups and the thiadiazole ring structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
922504-59-4 |
|---|---|
Fórmula molecular |
C11H12N2O3S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
3-methoxy-5-[(2-methylphenyl)methylsulfonyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C11H12N2O3S2/c1-8-5-3-4-6-9(8)7-18(14,15)11-12-10(16-2)13-17-11/h3-6H,7H2,1-2H3 |
Clave InChI |
UPXSDAFFBVYOFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CS(=O)(=O)C2=NC(=NS2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane](/img/structure/B14181665.png)

![[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14181686.png)
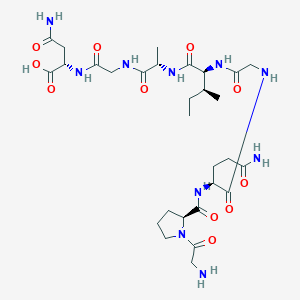
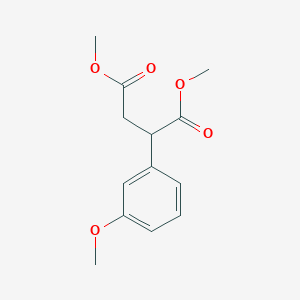
![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14181696.png)
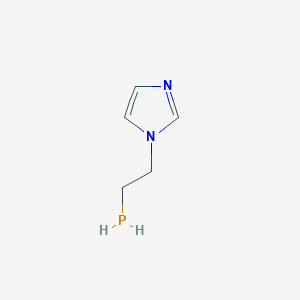
![(1R,5S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14181713.png)
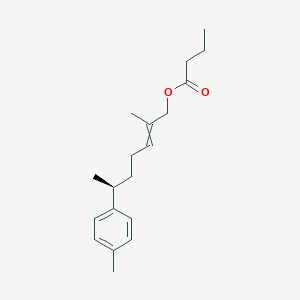
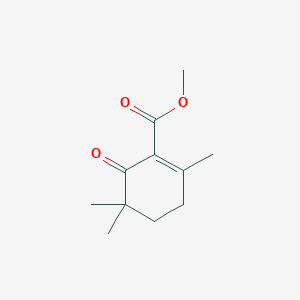
![9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole](/img/structure/B14181732.png)
![lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane](/img/structure/B14181737.png)
![N-(5-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B14181744.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)
